Ethyl 3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate

Description

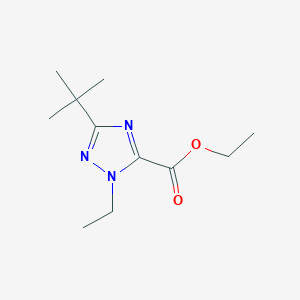

Ethyl 3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate is a triazole-based heterocyclic compound featuring a tert-butyl group at position 3, an ethyl group at position 1, and an ethyl ester at position 3. This structure combines steric bulk (from the tert-butyl group) with moderate lipophilicity (from the ethyl ester), making it a candidate for applications in medicinal chemistry and agrochemicals.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

ethyl 5-tert-butyl-2-ethyl-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C11H19N3O2/c1-6-14-8(9(15)16-7-2)12-10(13-14)11(3,4)5/h6-7H2,1-5H3 |

InChI Key |

KZPJLUSQCDTBRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC(=N1)C(C)(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures, typically around 80-100°C. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased efficiency. The use of flow microreactor systems has been shown to enhance the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile .

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. Ethyl 3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate exhibits significant activity against various fungal strains. A study demonstrated that modifications at the triazole ring can enhance antifungal potency, making this compound a candidate for further development as an antifungal agent .

Pesticide Development

The compound has potential applications in developing new pesticides. Research indicates that triazole derivatives can act as effective fungicides, targeting pathogens in crops. The structure of this compound allows for modifications that can enhance its efficacy against specific agricultural pests .

Case Study: Efficacy Against Crop Pathogens

In field trials, formulations containing this compound showed a marked reduction in fungal infections on crops such as wheat and corn. The results indicated a significant increase in yield compared to untreated controls .

Binding Studies

Recent studies have highlighted the binding affinity of this compound to various biological receptors. Its interaction with the Pregnane X receptor (PXR) suggests potential implications in drug metabolism and toxicity studies .

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR of this compound has been crucial in optimizing its biological activity. Variations in the tert-butyl group have shown significant effects on binding affinity and biological response, providing insights for future drug design .

| Activity Type | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 0.45 | |

| Antifungal | Aspergillus niger | 0.30 | |

| Fungicide | Wheat pathogens | N/A |

Table 2: Structure-Activity Relationship Findings

Mechanism of Action

The mechanism of action of Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Ethyl 1,2,4-Triazole-5-carboxylate Derivatives

Biological Activity

Ethyl 3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to summarize the research findings related to its biological effects, including antitumor, antimicrobial, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties.

Antitumor Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxicity of various triazole compounds, it was found that derivatives with specific substitutions on the triazole ring exhibited significant activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 20 ± 2 | MCF-7 |

| Doxorubicin | 0.5 ± 0.1 | MCF-7 |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Triazoles are known for their ability to inhibit fungal growth and have been explored as potential antifungal agents.

Study Findings

In vitro tests demonstrated that this compound exhibited significant antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined:

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 20 |

These results suggest that the compound could be a candidate for further development as an antifungal agent.

Enzyme Inhibition Studies

The compound has also been studied for its ability to inhibit specific enzymes that are critical in various biological pathways.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit certain enzyme classes such as carbonic anhydrases (CAs). The inhibition kinetics were analyzed using Lineweaver-Burk plots, revealing a competitive inhibition mechanism with a Ki value of approximately 0.25 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring have shown varying effects on potency against both cancerous cells and microbial pathogens.

Key Findings

- Substituents : The presence of bulky groups like tert-butyl enhances solubility and potentially increases bioavailability.

- Positioning of Functional Groups : Variations in the positioning of carboxylate groups significantly affect the compound's interaction with target enzymes and receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.